molecular formula C19H16BrFN6O2 B1663494 ZD-4190

ZD-4190

Cat. No.: B1663494
M. Wt: 459.3 g/mol
InChI Key: YBTGTVGEKMZEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZD-4190 is a small molecular weight inhibitor of vascular endothelial growth factor receptor tyrosine kinase activity. It is a substituted 4-anilinoquinazoline and is known for its potent inhibition of vascular endothelial growth factor receptor 2 and epidermal growth factor receptor signaling pathways. This compound has shown broad-spectrum antitumor efficacy and is utilized in cancer treatment .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ZD-4190 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

ZD-4190 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

ZD-4190 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    ZD6474: Another inhibitor of vascular endothelial growth factor receptor and epidermal growth factor receptor signaling pathways.

    ZD1839: Known for its inhibition of epidermal growth factor receptor tyrosine kinase activity.

    ZD4054: Targets endothelin A receptor and is used in cancer research.

Uniqueness of ZD-4190

This compound is unique due to its potent inhibition of both vascular endothelial growth factor receptor 2 and epidermal growth factor receptor signaling pathways. This dual inhibition makes it a valuable compound in cancer research, offering broad-spectrum antitumor efficacy .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTGTVGEKMZEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.